REACTION_CXSMILES
|
[BH4-].[Na+].Br[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:8]=1[F:14])=[O:6].C([O-])([O-])=O.[K+].[K+]>CO>[F:14][C:8]1[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:7]=1[CH:5]1[CH2:4][O:6]1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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0.367 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
|
152 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.499 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at RT for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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the mixture was stirred at RT for 1 h
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was treated with water
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2/THF
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield I-19 (2.24 g, 66%) as a yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |